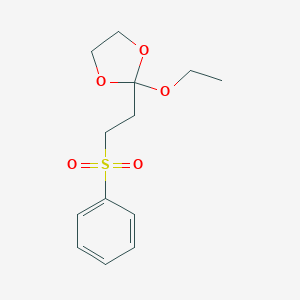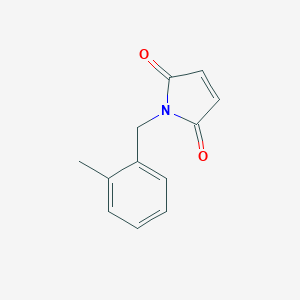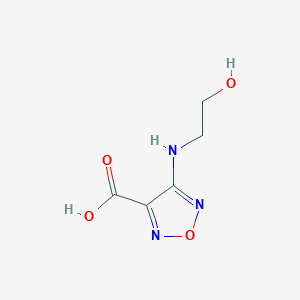![molecular formula C8H15NO5 B115392 Methyl 2-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetate CAS No. 150749-03-4](/img/structure/B115392.png)
Methyl 2-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetate, also known as MHPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MHPA is a white crystalline powder that is soluble in water and organic solvents. This compound has been synthesized using various methods, and its mechanism of action and physiological effects have been extensively studied.
Mechanism of Action
The mechanism of action of Methyl 2-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetate is not well understood. However, it is believed that Methyl 2-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetate acts as a nucleophile and forms covalent bonds with other molecules. Methyl 2-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetate has been shown to react with various electrophiles, including aldehydes, ketones, and imines.
Biochemical and Physiological Effects:
Methyl 2-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetate has been shown to have various biochemical and physiological effects. In vitro studies have shown that Methyl 2-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetate inhibits the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins. Prostaglandins are involved in inflammation and pain. Methyl 2-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetate has also been shown to inhibit the growth of various cancer cell lines, including breast and prostate cancer cells. In addition, Methyl 2-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetate has been shown to have antioxidant and anti-inflammatory properties.
Advantages and Limitations for Lab Experiments
Methyl 2-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetate has several advantages for lab experiments. It is readily available, and its synthesis is relatively easy. In addition, Methyl 2-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetate is stable under various conditions and can be stored for long periods. However, Methyl 2-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetate has some limitations. It is a toxic compound, and precautions should be taken when handling it. In addition, Methyl 2-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetate has a low solubility in water, which can make it difficult to use in aqueous reactions.
Future Directions
There are several future directions for the research on Methyl 2-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetate. One area of interest is the development of new synthetic methods for Methyl 2-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetate that can improve the yield and purity of the compound. Another area of interest is the study of the mechanism of action of Methyl 2-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetate. Further research is needed to understand how Methyl 2-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetate interacts with other molecules and how it produces its biochemical and physiological effects. In addition, the potential applications of Methyl 2-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetate in the pharmaceutical industry and other fields should be explored further.
Synthesis Methods
Methyl 2-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetate can be synthesized using various methods, including the reaction of methyl 2-bromoacetate with tert-butyl carbamate, followed by hydrolysis of the resulting tert-butyl ester. Another method involves the reaction of methyl 2-bromoacetate with tert-butyl carbamate, followed by reduction with lithium aluminum hydride. The yield of Methyl 2-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetate using these methods ranges from 40% to 70%.
Scientific Research Applications
Methyl 2-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetate has been extensively studied for its potential applications in various fields. In the pharmaceutical industry, Methyl 2-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetate has been used as a building block for the synthesis of various drugs, including anti-inflammatory and anti-cancer agents. In addition, Methyl 2-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetate has been used as a chiral auxiliary in asymmetric synthesis. Methyl 2-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetate has also been used as a reagent in the synthesis of peptides and amino acids.
properties
CAS RN |
150749-03-4 |
|---|---|
Product Name |
Methyl 2-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetate |
Molecular Formula |
C8H15NO5 |
Molecular Weight |
205.21 g/mol |
IUPAC Name |
methyl 2-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetate |
InChI |
InChI=1S/C8H15NO5/c1-8(2,3)14-7(12)9-5(10)6(11)13-4/h5,10H,1-4H3,(H,9,12) |
InChI Key |
IMINORJNGUDNRH-UHFFFAOYSA-N |
SMILES |
CC(C)(C)OC(=O)NC(C(=O)OC)O |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C(=O)OC)O |
synonyms |
Acetic acid, [[(1,1-dimethylethoxy)carbonyl]amino]hydroxy-, methyl ester (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





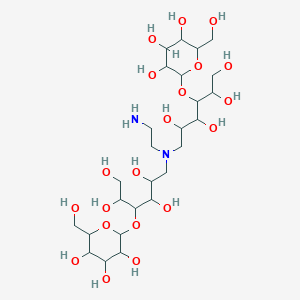

![Carbamic acid, [(1S)-1-(1-methylethyl)-2-propynyl]-, 1,1-dimethylethyl ester](/img/structure/B115322.png)


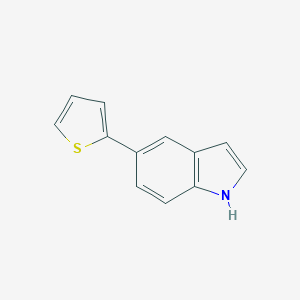
acetate](/img/structure/B115330.png)
![1-[4-Nitro-3-(trifluoromethyl)phenyl]piperazine](/img/structure/B115332.png)

